molecular formula C94H148N32O31 B13783563 Protein Kinase Inhibitor

Protein Kinase Inhibitor

Cat. No.: B13783563
M. Wt: 2222.4 g/mol
InChI Key: AXOXZJJMUVSZQY-OCDBTFLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein kinase inhibitors are a class of enzyme inhibitors that block the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate proteins by adding a phosphate group, which can modulate the protein’s function. This phosphorylation process is crucial for regulating various biological processes, including cell proliferation, differentiation, and apoptosis. Protein kinase inhibitors are used to treat diseases caused by hyperactive protein kinases, such as cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of protein kinase inhibitors often involves complex organic synthesis techniques. One common approach is the use of transition-metal-free strategies, such as the preparation of pyrrolopyrazine derivatives. This involves a three-step process: cross-coupling of pyrrole rings with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods: Industrial production of protein kinase inhibitors typically involves large-scale organic synthesis and purification processes. These methods are optimized for high yield and purity, often using automated synthesis and high-throughput screening techniques to identify potent inhibitors .

Chemical Reactions Analysis

Types of Reactions: Protein kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, covalent-allosteric inhibitors of the protein kinase Akt involve the formation of covalent bonds with the kinase, leading to the stabilization of inactive conformations .

Common Reagents and Conditions: Common reagents used in the synthesis of protein kinase inhibitors include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and specific catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions are typically highly specific inhibitors that target particular protein kinases. These inhibitors can be designed to bind to the active site of the kinase or to allosteric sites, providing a high degree of selectivity and potency .

Scientific Research Applications

Protein kinase inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, protein kinase inhibitors are used as tools to study the phosphorylation process and to identify the roles of specific kinases in various biochemical pathways .

Biology: In biology, these inhibitors are used to investigate cellular signaling pathways and to understand the mechanisms of diseases caused by dysregulated kinase activity .

Medicine: In medicine, protein kinase inhibitors are used as therapeutic agents to treat various cancers, cardiovascular diseases, and inflammatory conditions. They are particularly effective in targeting cancers with specific kinase mutations .

Industry: In the pharmaceutical industry, protein kinase inhibitors are essential for drug discovery and development. They are used in high-throughput screening assays to identify potential drug candidates and to optimize their efficacy and safety profiles .

Comparison with Similar Compounds

Properties

Molecular Formula

C94H148N32O31

Molecular Weight

2222.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1

InChI Key

AXOXZJJMUVSZQY-OCDBTFLZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.